molecular formula C12H18N2 B3835389 1-(Pyridin-3-ylmethyl)azepane

1-(Pyridin-3-ylmethyl)azepane

Cat. No.: B3835389
M. Wt: 190.28 g/mol
InChI Key: MFQTUGIPPFHUAK-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring attached to a pyridine moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-ylmethyl)azepane can be synthesized through several methods. One common approach involves the cyclization of linear precursors followed by functionalization. For instance, a multistep synthesis starting from nitroarenes can be employed. The process involves photochemical dearomative ring expansion mediated by blue light, converting the nitro group into a singlet nitrene, followed by hydrogenolysis to yield the azepane ring .

Industrial Production Methods: Industrial production of this compound typically relies on scalable synthetic routes that ensure high yield and purity. Techniques such as ring-closing metathesis followed by reduction or Beckmann rearrangement of functionalized piperidones are commonly used .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom in the azepane ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)azepane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)azepane involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

    Azepane: A seven-membered nitrogen heterocycle without the pyridine moiety.

    Pyrrolidine: A five-membered nitrogen heterocycle with similar pharmacological properties.

    Piperidine: A six-membered nitrogen heterocycle commonly found in medicinal chemistry.

Uniqueness: 1-(Pyridin-3-ylmethyl)azepane is unique due to the presence of both the azepane ring and the pyridine moiety, which confer distinct chemical and biological properties. This dual functionality allows for greater versatility in chemical synthesis and potential therapeutic applications .

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-4-9-14(8-3-1)11-12-6-5-7-13-10-12/h5-7,10H,1-4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQTUGIPPFHUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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